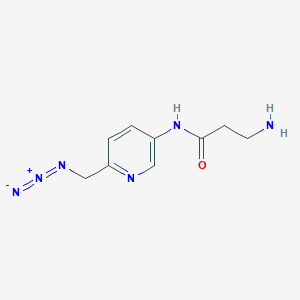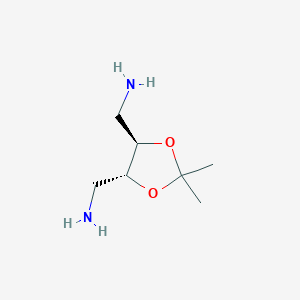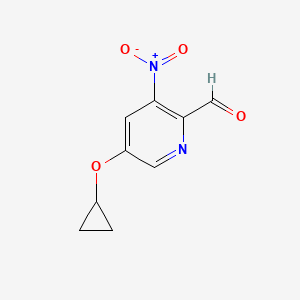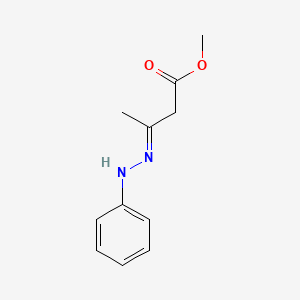![molecular formula C51H42N6 B14802664 (4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule featuring multiple imidazole rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of imidazole rings and the introduction of phenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the imidazole rings.
Aromatic substitution reactions: to introduce phenyl groups.
Chiral resolution: to obtain the (4S,5S) stereochemistry.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: for small-scale production.
Continuous flow synthesis: for larger-scale production, which can offer better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole rings can be oxidized under certain conditions.
Reduction: The phenyl groups can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of imidazole N-oxides.
Reduction: May yield phenyl-substituted imidazoles.
Substitution: Can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of certain enzymes.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development:
Therapeutic Agents: May exhibit activity against certain diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Material Production:
Mechanism of Action
The mechanism by which the compound exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors.
Pathways: Involvement in specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazole: A simpler analog with fewer imidazole rings.
(4S,5S)-2-phenyl-4,5-diphenyl-4,5-dihydro-1H-imidazole: Another analog with different substitution patterns.
Uniqueness
Structural Complexity: The compound’s multiple imidazole rings and phenyl groups make it unique.
Chirality: The (4S,5S) stereochemistry adds to its uniqueness and potential specificity in biological applications.
Properties
Molecular Formula |
C51H42N6 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C51H42N6/c1-7-19-34(20-8-1)43-44(35-21-9-2-10-22-35)53-49(52-43)40-31-41(50-54-45(36-23-11-3-12-24-36)46(55-50)37-25-13-4-14-26-37)33-42(32-40)51-56-47(38-27-15-5-16-28-38)48(57-51)39-29-17-6-18-30-39/h1-33,43-48H,(H,52,53)(H,54,55)(H,56,57)/t43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
DZRGRCGVYYTBKB-RYICAFHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N=C(N2)C3=CC(=CC(=C3)C4=N[C@H]([C@@H](N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=N[C@H]([C@@H](N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N=C(N2)C3=CC(=CC(=C3)C4=NC(C(N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=NC(C(N7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)




![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)

![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)


![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
